1h-Indole-7-carboxylic acid,[(3-ethoxy-4-hydroxyphenyl)methylene]hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-7-carboxylic acid,[(3-ethoxy-4-hydroxyphenyl)methylene]hydrazide is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole-7-carboxylic acid,[(3-ethoxy-4-hydroxyphenyl)methylene]hydrazide typically involves multiple stepsThe final step involves the condensation of the indole-7-carboxylic acid with [(3-ethoxy-4-hydroxyphenyl)methylene]hydrazide under specific reaction conditions .
This may include the use of catalysts and specific reaction conditions to improve yield and purity .
Chemical Reactions Analysis
1H-Indole-7-carboxylic acid,[(3-ethoxy-4-hydroxyphenyl)methylene]hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Indole-7-carboxylic acid,[(3-ethoxy-4-hydroxyphenyl)methylene]hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory, antiviral, and anticancer properties
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole-7-carboxylic acid,[(3-ethoxy-4-hydroxyphenyl)methylene]hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
1H-Indole-7-carboxylic acid,[(3-ethoxy-4-hydroxyphenyl)methylene]hydrazide can be compared with other indole derivatives such as:
1H-Indole-3-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
1H-Indole-2-carboxylic acid: Another indole derivative with variations in the position of the carboxylic acid group, affecting its reactivity and applications
The uniqueness of this compound lies in its specific functional groups and their positions, which confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-indole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-16-10-12(6-7-15(16)22)11-20-21-18(23)14-5-3-4-13-8-9-19-17(13)14/h3-11,19,22H,2H2,1H3,(H,21,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMJRKITUPBVRQ-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=C2NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=C2NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.